molecular formula C11H14N4 B8314539 1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

Cat. No.: B8314539
M. Wt: 202.26 g/mol
InChI Key: FGFWOGUDDOLZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-ethylpyrimidine

InChI

InChI=1S/C11H14N4/c1-4-10-6-12-11(13-7-10)15-9(3)5-8(2)14-15/h5-7H,4H2,1-3H3

InChI Key

FGFWOGUDDOLZQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2C(=CC(=N2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Ethyl-2-hydrazinopyrimidine (400 mg, 2.89 mmol) was suspended in 3 mL of water, and acetylacetone (314 μL, 3.04 mmol) and 2 mol/L hydrochloric acid (330 μL) were added thereto and stirred at room temperature for 23 hours. 2 mL of sodium hydroxide aqueous solution was added to the reaction mixture to adjust the pH to 12. The mixture was extracted with ethyl acetate three times, and the organic phase was washed with saturated brine, dried over anhydrous sodium sulfate, and then filtrated. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→10:90) and silica gel column chromatography (methylene chloride:methanol=100:0→95:5) to give 203 mg of the title compound (yield 35%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
35%

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